molecular formula C15H27NO2 B12661729 4-(Oxoundecen-1-yl)morpholine CAS No. 27236-35-7

4-(Oxoundecen-1-yl)morpholine

Cat. No.: B12661729
CAS No.: 27236-35-7
M. Wt: 253.38 g/mol
InChI Key: DVSMNBSDFMYNJH-MDZDMXLPSA-N
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Description

4-(Oxoundecen-1-yl)morpholine is a morpholine derivative characterized by an oxoundecenyl substituent attached to the morpholine ring. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) confers polarity and hydrogen-bonding capacity, while the oxoundecenyl chain (an 11-carbon unsaturated alkyl group with a ketone moiety) likely enhances lipophilicity and influences molecular interactions. This combination may render the compound suitable for applications in medicinal chemistry or materials science, though its specific biological or physicochemical properties require further investigation .

Properties

CAS No.

27236-35-7

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

(E)-1-morpholin-4-ylundec-1-en-3-one

InChI

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-15(17)9-10-16-11-13-18-14-12-16/h9-10H,2-8,11-14H2,1H3/b10-9+

InChI Key

DVSMNBSDFMYNJH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCCC(=O)/C=C/N1CCOCC1

Canonical SMILES

CCCCCCCCC(=O)C=CN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxoundecen-1-yl)morpholine typically involves the reaction of morpholine with an appropriate oxoundecenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(Oxoundecen-1-yl)morpholine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Oxoundecen-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The oxoundecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(Oxoundecen-1-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxoundecen-1-yl)morpholine involves its interaction with specific molecular targets. The oxoundecenyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Morpholine derivatives vary widely based on substituents attached to the nitrogen or oxygen atoms. Below is a comparative analysis with structurally related compounds:

Compound Key Substituent Key Properties/Applications Reference
4-(Oxoundecen-1-yl)morpholine Oxoundecenyl chain (C=O, 11-carbon) Hypothesized to balance lipophilicity and reactivity; potential for membrane permeability.
VPC-14449 Thiazole-imidazole (2,4-dibromo) Binds androgen receptor (AR) splice variants; bromine atoms enhance steric bulk and binding affinity.
4-(1-Cyclopenten-1-yl)morpholine Cyclopentenyl ring Used in Diels-Alder reactions; cyclic substituent increases rigidity and electron density.
4-(4-Formylphenyl)morpholine Formylphenyl group High polarity due to aldehyde moiety; potential intermediate in synthesis of Schiff bases.
1-(Morpholin-4-yl-methyl)-triazoles Triazole-morpholine hybrids Exhibit antioxidant activity via free radical scavenging and metal chelation.

Key Observations :

  • Substituent Length and Flexibility : The oxoundecenyl chain in 4-(Oxoundecen-1-yl)morpholine provides a flexible, lipophilic tail, contrasting with rigid cyclic substituents (e.g., cyclopentenyl or phenyl groups). This flexibility may enhance interactions with hydrophobic protein pockets .
  • Functional Groups : The ketone in the oxoundecenyl group offers a site for further chemical modification (e.g., reduction to alcohols or formation of hydrazones), similar to the formyl group in 4-(4-Formylphenyl)morpholine .
  • In contrast, the oxoundecenyl group’s electron-rich ketone may participate in hydrogen bonding .

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